Pyridoxal(1+)
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-1-ium-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKZDMFGJYCBB-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C=C(C(=C1O)C=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic and Biosynthetic Pathways Involving Pyridoxal
De Novo Biosynthesis Pathways of Vitamin B6 Precursors
Organisms such as bacteria, fungi, and plants are capable of synthesizing vitamin B6 de novo through two distinct and mutually exclusive pathways. frontiersin.orgnih.gov These pathways provide the foundational precursors to pyridoxal (B1214274).
The two primary de novo routes are:
The DXP-dependent pathway: Predominantly found in the γ-subdivision of proteobacteria, including Escherichia coli, this pathway utilizes deoxyxylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine as precursors. nih.gov The key enzymes in this pathway are PdxA and PdxJ, which together catalyze the formation of pyridoxine (B80251) 5'-phosphate (PNP). nih.gov PNP is then subsequently oxidized to the active form, PLP. asm.org
The DXP-independent pathway: This more widespread pathway is found in most bacteria, archaea, fungi, and plants. nih.govmedcraveonline.com It involves the condensation of a pentose (B10789219) (like ribose 5-phosphate or ribulose 5-phosphate) and a triose (like glyceraldehyde 3-phosphate or dihydroxyacetone phosphate) with glutamine. nih.gov This reaction is catalyzed by a complex of two proteins, Pdx1 (or PdxS) and Pdx2 (or PdxT), which directly synthesize PLP. nih.govasm.org
Salvage Pathways for Pyridoxal and Other Vitamers
A conserved salvage pathway exists in all organisms, including those that cannot synthesize vitamin B6 de novo, such as animals. frontiersin.orgnih.gov This pathway is crucial for recycling and interconverting the various B6 vitamers—pyridoxal (PL), pyridoxine (PN), and pyridoxamine (B1203002) (PM)—obtained from dietary sources or cellular protein turnover, ultimately leading to the formation of PLP. nih.govresearchgate.net The core of the salvage pathway involves phosphorylation of the unphosphorylated vitamers and subsequent oxidation.
Pyridoxal Phosphorylation by Pyridoxal Kinase (PDXK)
A pivotal step in the salvage pathway is the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine. uniprot.org This reaction is primarily catalyzed by the enzyme pyridoxal kinase (PDXK) . medcraveonline.comuniprot.org PDXK is an ATP-dependent enzyme that facilitates the transfer of a phosphate (B84403) group to the 5' position of the B6 vitamers, yielding their respective 5'-phosphate esters: pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP). uniprot.orgnih.gov
In E. coli, in addition to PdxK which can phosphorylate all three vitamers, another kinase, PdxY, exists that specifically phosphorylates pyridoxal. asm.orgdrugbank.com The phosphorylation of these vitamers is essential to trap them within the cell and to prepare them for further conversion to the active coenzyme form, PLP. researchgate.netsigmaaldrich.com
Molecular Mechanisms of Pyridoxal Kinase Activity Regulation
The activity of pyridoxal kinase is subject to regulation to maintain cellular homeostasis of PLP. One of the primary regulatory mechanisms is product inhibition . The end product of the pathway, pyridoxal 5'-phosphate (PLP), can act as an inhibitor of pyridoxal kinase, thus creating a negative feedback loop that controls its own synthesis. wikipedia.org
Furthermore, the activity of pyridoxal kinase can be influenced by the presence of other molecules. For instance, the enzyme's activity is reported to be increased in the presence of potassium (K+) or sodium (Na+) ions. uniprot.org In some organisms, the regulation of PDXK is also linked to the metabolism of other vitamins; for example, in the mammalian brain, phosphorylated forms of thiamine (B1217682) (vitamin B1) have been shown to regulate pyridoxal kinase activity. researchgate.net Small molecule inhibitors and activators targeting PDXK are also being explored for their therapeutic potential. nih.govmedcraveonline.com
Pyridoxal Metabolic Interconversion Enzymes
The salvage pathway relies on a suite of enzymes to interconvert the different forms of vitamin B6. Besides pyridoxal kinase, two other key enzymes play crucial roles in the metabolic interconversion involving pyridoxal:
Pyridoxine/Pyridoxamine 5'-Phosphate Oxidase (PNPOx): This FMN-dependent enzyme catalyzes the oxidation of both PNP and PMP to form PLP. nih.govresearchgate.net This is often the final and rate-limiting step in the biosynthesis of PLP from pyridoxine and pyridoxamine via the salvage pathway. wikipedia.org The enzyme is encoded by the PNPO gene and is critical for maintaining adequate levels of the active coenzyme. medlineplus.gov
Pyridoxal Reductase (PLR): This enzyme, also known as PdxI in E. coli, catalyzes the NADPH-dependent reduction of pyridoxal to pyridoxine. frontiersin.orgnih.govasm.org This reaction provides an alternative route for the salvage of pyridoxal, converting it into pyridoxine, which can then be phosphorylated by pyridoxal kinase to form PNP. nih.gov This interconversion is thermodynamically favored towards reduction and is considered a critical part of the vitamin B6 salvage pathway in organisms like E. coli and has also been identified in plants. nih.govresearchgate.net Evidence also suggests the presence of pyridoxal reductase activity in humans. nih.gov
Together, these enzymes—pyridoxal kinase, pyridoxine/pyridoxamine 5'-phosphate oxidase, and pyridoxal reductase—form the core of the salvage pathway, ensuring the efficient recycling and interconversion of B6 vitamers to meet the cell's metabolic demands for PLP. researchgate.net
Enzymatic and Non Enzymatic Mechanistic Studies Involving Pyridoxal
Schiff Base Formation and Reactivity with Amine Functionalities
Pyridoxal (B1214274) and its phosphorylated form, pyridoxal 5'-phosphate (PLP), are central to a vast array of enzymatic reactions, primarily involving amino acid metabolism. The initial and crucial step in these catalytic processes is the formation of a Schiff base, also known as an aldimine, between the aldehyde group of pyridoxal and the amino group of a substrate, typically an amino acid. wikipedia.orgrasayanjournal.co.in
This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the pyridoxal. In an enzymatic context, the pyridoxal is initially bound to the enzyme via an internal aldimine with the ε-amino group of a lysine (B10760008) residue in the active site. wikipedia.orgresearchgate.net An incoming amino acid substrate displaces the lysine, forming a new external aldimine with the pyridoxal cofactor. researchgate.net This process is termed transaldimination. wikipedia.orgfrontiersin.org The formation of the Schiff base is a reversible reaction. rsc.org
Formation and Interconversion of Aldimine and Ketimine Intermediates
The external aldimine formed between pyridoxal and the amino acid substrate is a key intermediate that can undergo several transformations. One of the most fundamental of these is the tautomerization to a ketimine. wikipedia.orgmdpi.com This interconversion is critical for reactions such as transamination and racemization. mdpi.comnih.gov
The process begins with the removal of the α-proton from the amino acid portion of the aldimine. researchgate.net This deprotonation is facilitated by the pyridoxal ring, which acts as an electron sink to stabilize the resulting carbanionic intermediate, often referred to as a quinonoid intermediate. libretexts.orgosti.gov The protonated pyridine (B92270) nitrogen of the cofactor enhances this stabilization through resonance. researchgate.net
Following the formation of the quinonoid intermediate, a proton is added to the C4' carbon of the pyridoxal moiety, leading to the formation of the ketimine. wikipedia.orgfrontiersin.org This 1,3-prototropic shift is a key step in many pyridoxal-dependent reactions. researchgate.net The ketimine can then be hydrolyzed to release an α-keto acid and pyridoxamine (B1203002) phosphate (B84403) (PMP), completing the first half of a transamination reaction. wikipedia.orgescholarship.org In racemization, the achiral quinonoid intermediate can be reprotonated at the α-carbon from either face, leading to inversion of stereochemistry. mdpi.com
The interconversion between the aldimine and ketimine is a reversible process, allowing for the regeneration of the pyridoxal form of the coenzyme in the second half of transamination reactions, where an α-keto acid accepts an amino group from PMP. caldic.com
Transaldimination Processes in Pyridoxal-Dependent Reactions
Transaldimination is the process by which the Schiff base linkage of pyridoxal is transferred from one amino group to another. frontiersin.org In the context of PLP-dependent enzymes, this typically involves the displacement of the active site lysine's ε-amino group from its internal aldimine with the α-amino group of an incoming amino acid substrate. wikipedia.orgfrontiersin.org
The mechanism of transaldimination is thought to proceed through a gem-diamine intermediate. frontiersin.org The incoming amino acid's amino group performs a nucleophilic attack on the carbon of the internal aldimine. This leads to a tetrahedral intermediate which then collapses, eliminating the lysine's amino group and forming the new external aldimine with the substrate. frontiersin.org For this nucleophilic attack to be effective, it is generally proposed that the imine nitrogen of the internal aldimine must be protonated. frontiersin.org
Pyridoxal-Mediated Non-Enzymatic Catalysis and Model Systems
Pyridoxal and its derivatives can catalyze a variety of reactions even in the absence of an enzyme, providing valuable model systems for understanding the intrinsic catalytic power of the coenzyme. acs.orgchemrxiv.org These non-enzymatic reactions, while generally much slower than their enzymatic counterparts, demonstrate the fundamental chemical principles underlying pyridoxal catalysis. acs.org
These model systems often involve the study of transamination, decarboxylation, and elimination reactions. acs.orgnih.gov Research in this area has been instrumental in elucidating the role of the pyridoxal moiety in stabilizing reaction intermediates and in demonstrating the effects of various factors, such as pH and the presence of metal ions, on reaction rates. nih.govresearchgate.net
Metal Ion Co-catalysis in Pyridoxal-Dependent Reactions (e.g., Cu2+, Al3+, Fe3+)
In non-enzymatic model systems, the catalytic activity of pyridoxal can be significantly enhanced by the presence of metal ions. acs.orgnih.gov Divalent and trivalent metal ions such as Cu²⁺, Al³⁺, and Fe³⁺ can form coordination complexes with the Schiff base formed between pyridoxal and an amino acid. rsc.orgacs.org
These metal ions are believed to play several catalytic roles:
Enhanced Electrophilicity: The metal ion can act as a Lewis acid, withdrawing electron density from the pyridoxal ring system and increasing the electrophilicity of the imine carbon. This facilitates the initial Schiff base formation.
Template Effect: By coordinating to both the pyridoxal and the amino acid, the metal ion can hold the reactants in a favorable orientation for reaction, acting as a template. rsc.org
Stabilization of Intermediates: The metal ion can further stabilize the negative charge that develops in carbanionic intermediates, such as the quinonoid intermediate, thereby lowering the activation energy for its formation. rsc.org
Studies have shown that the cooperative effect of metal ions and pyridoxal can lead to substantial rate accelerations in non-enzymatic transamination reactions. acs.orgnih.gov For instance, at 75 °C, Fe³⁺-pyridoxal was found to be 90-fold faster at catalyzing transamination than pyridoxal alone, and Al³⁺-pyridoxal was 85-fold faster. acs.orgnih.gov Under milder conditions, the rate enhancement with Al³⁺-pyridoxal was over 1000 times that of pyridoxal alone. acs.orgnih.gov However, it has also been demonstrated that in some cases, such as the decarboxylation of 2-aminoisobutyrate, metal ions can inhibit the reaction. nih.gov
| Catalyst | Relative Initial Rate (vs. PL alone) | Fold Increase vs. Metal alone | Conditions | Reference |
|---|---|---|---|---|
| Fe³⁺-PL | 90 | 174 | 75 °C, 7.5 mol % loading | acs.orgnih.gov |
| Al³⁺-PL | 85 | 38 | 75 °C, 7.5 mol % loading | acs.orgnih.gov |
| Al³⁺-PL | >1000 | - | Milder conditions | acs.orgnih.gov |
Carbanion Stabilization via Electron Sink Properties
A cornerstone of pyridoxal's catalytic power, both in enzymatic and non-enzymatic systems, is its ability to act as an "electron sink". libretexts.orgcaldic.comnih.gov This property is crucial for stabilizing the carbanionic intermediates that are formed during the cleavage of bonds at the α-carbon of the amino acid substrate. libretexts.orgosti.gov
When a proton is removed from the α-carbon of the pyridoxal-amino acid Schiff base, the resulting negative charge is not localized on the carbon atom. Instead, it is delocalized over the extended π-system of the conjugated Schiff base and the pyridoxal ring. libretexts.orgnih.gov The protonated pyridine nitrogen atom plays a key role in this electron delocalization, acting as a strong electron-withdrawing group that pulls the electron density into the ring. osti.govmdpi.com This delocalization results in the formation of a resonance-stabilized quinonoid intermediate. nih.govlibretexts.org
This stabilization of the carbanion significantly lowers the pKa of the α-proton, making it more acidic and easier to remove. libretexts.org By effectively absorbing the excess electron density, the pyridoxal cofactor facilitates a wide range of reactions that would otherwise have very high activation energies, including transamination, racemization, decarboxylation, and β- and γ-eliminations. libretexts.orgresearchgate.net
Stereoelectronic Control in Pyridoxal-Dependent Enzymology (Dunathan Hypothesis)
The remarkable versatility of pyridoxal phosphate allows it to catalyze a wide array of reactions. A key question in PLP-dependent enzymology is how a specific enzyme directs the reaction towards a single pathway, for example, decarboxylation over transamination. The Dunathan hypothesis provides a fundamental principle to explain this reaction specificity. wikipedia.orgnih.gov
Proposed by H.C. Dunathan, the hypothesis posits that the bond to the α-carbon of the amino acid that is to be cleaved must be oriented perpendicular to the plane of the conjugated π-system of the pyridoxal-substrate aldimine. wikipedia.orgnih.govnih.gov This specific orientation maximizes the overlap between the σ-orbital of the bond to be broken and the p-orbitals of the conjugated system. nih.gov
This maximal orbital overlap facilitates the delocalization of electron density from the breaking bond into the electron sink of the pyridoxal ring, thereby weakening the bond and lowering the transition state energy for its cleavage. researchgate.netnih.gov An enzyme, therefore, achieves reaction specificity by precisely controlling the conformation of the external aldimine in its active site, positioning the target bond for optimal stereoelectronic activation. nih.govnih.gov
For instance:
In a decarboxylation reaction, the enzyme will orient the Cα-COO⁻ bond perpendicular to the pyridoxal ring plane.
For transamination or racemization , the Cα-H bond will be positioned in this perpendicular orientation.
In reactions involving cleavage of a bond to the β-carbon, the Cα-Cβ bond will be so aligned.
Advanced Research Methodologies and Applications of Pyridoxal
Pyridoxal-Based Chemical Probes in Proteomics and Chemical Biology
The inherent reactivity of the aldehyde group in pyridoxal (B1214274), and its central role as a precursor to the vital cofactor pyridoxal 5'-phosphate (PLP), makes it an exceptional scaffold for designing chemical probes. These tools are instrumental in exploring complex biological systems, enabling researchers to identify and characterize proteins, elucidate metabolic pathways, and develop novel sensing technologies.
Probing Protein Amino Groups and Membrane Topology in Cellular Systems
Pyridoxal phosphate (B84403) (PLP) itself serves as a powerful chemical probe for investigating the "sidedness" and arrangement of proteins within biological membranes. rhhz.netresearchgate.net Its utility stems from its ability to react with exposed protein amino groups to form a Schiff base, which can then be irreversibly fixed by reduction with sodium borohydride (B1222165) (NaBH₄). researchgate.netresearchgate.net Because of the highly charged phosphate group, PLP is largely membrane-impermeant, making it an excellent reagent for selectively labeling proteins on the external surface of intact cells. researchgate.netresearchgate.netbohrium.com
A classic application of this methodology is the study of membrane topology in intact human red blood cells. researchgate.netresearchgate.netrsc.org Under conditions designed to minimize its penetration into the cell, PLP predominantly labels proteins exposed to the extracellular environment. researchgate.net In these studies, the primary labeled proteins were identified as three glycoproteins and a protein with an apparent molecular weight of approximately 95,000 daltons, which corresponds to the Band 3 anion transporter. researchgate.netnih.gov Conversely, when conditions are altered to allow for PLP uptake, proteins on the inner surface of the membrane become labeled. researchgate.net This differential labeling provides direct evidence for the asymmetric distribution of proteins across the cell membrane. researchgate.netrsc.org This technique was also applied to study the protein organization in the intact myelin sheath, where the membrane-impermeant nature of PLP was used to distinguish externally exposed proteins from the basic protein located on the cytoplasmic side. researchgate.net
The process of PLP uptake by red blood cells involves both a rapid and a slow phase. researchgate.netrsc.org The rapid component is associated with binding to the outer surface, while the slow component, representing penetration into the cytoplasm, is sensitive to temperature and pH and can be blocked by inhibitors of anion transport. researchgate.net This dual-use capability—as both a surface-specific probe and a probe for internal components—makes PLP a versatile tool for mapping the architectural landscape of cellular membranes. researchgate.net
Identification of Novel Pyridoxal 5'-Phosphate-Dependent Enzyme Targets in Pathogens
Building on the core structure of pyridoxal, chemical proteomics has harnessed functionalized cofactor mimics to globally identify and characterize PLP-dependent enzymes (the "PLPome") within living organisms, including critical bacterial pathogens. rhhz.netscirp.orgtandfonline.comresearchgate.net This approach, inspired by activity-based protein profiling (ABPP), utilizes pyridoxal analogues modified with a bioorthogonal handle, such as a terminal alkyne or an azide. rhhz.netscirp.orgresearchgate.net
A general workflow for this strategy involves several key steps:
Probe Incubation: The functionalized pyridoxal probe is introduced to intact cells (e.g., Staphylococcus aureus or Salmonella enterica). scirp.orgtandfonline.com
Metabolic Activation: The cell's native metabolic machinery, specifically pyridoxal kinase (PLK), recognizes the probe and phosphorylates it, converting it into an active PLP surrogate. scirp.orgtandfonline.comresearchgate.net
Target Engagement: The activated probe is incorporated into the active sites of PLP-dependent enzymes, forming the characteristic internal aldimine via a Schiff base with a conserved lysine (B10760008) residue. researchgate.net
Covalent Labeling and Lysis: The cells are lysed, and the transient imine bond is rendered irreversible through reduction with sodium borohydride. scirp.orgresearchgate.net
Enrichment and Identification: The bioorthogonal handle on the now-covalently bound probe is used for "click chemistry" ligation to a reporter tag, such as biotin-azide. scirp.orgresearchgate.net This allows for the enrichment of the labeled proteins via avidin-bead pulldown, followed by identification and quantification using mass spectrometry (LC-MS/MS). scirp.orgtandfonline.com
This methodology has been successfully applied to the pathogen S. aureus, where a library of pyridoxal probes modified at the 2'-position enabled the detection of 73% of its known PLP-dependent enzymes. rhhz.netresearchgate.netnih.gov The research also led to the annotation of previously uncharacterized proteins as new members of the PLP-dependent enzyme family. researchgate.netnih.gov
Furthermore, these probes are used to investigate specific biological phenomena, such as 2-aminoacrylate (2AA) stress in Salmonella enterica. mdpi.comresearchgate.netnih.gov In the absence of the deaminase RidA, reactive 2AA accumulates and inactivates some PLP-dependent enzymes. mdpi.comresearchgate.netresearchgate.net By using pyridoxal probes in a chemical proteomics workflow, researchers can globally assess the extent of 2AA-induced damage, identifying both known and new enzyme targets affected by this metabolic stress. mdpi.comresearchgate.netnih.gov
| Probe Name/Type | Modification | Target Organism/System | Key Finding | Reference |
|---|---|---|---|---|
| PL1 | 2'-alkyne | Staphylococcus aureus | Part of a probe set that identified 73% of the S. aureus PLPome and novel PLP-dependent enzymes. | researchgate.net |
| PL2 | 2'-ethynyl | Staphylococcus aureus, E. coli | Used to profile PLP-dependent enzymes and compare active site architectures. | researchgate.net |
| PL3 | 2'-azide | Staphylococcus aureus | Complemented alkyne probes to account for different chemical preferences in enzyme active sites. | researchgate.net |
| PL Probes (general) | Alkyne-modified | Salmonella enterica | Used to investigate the global scale of enzyme damage from 2-aminoacrylate (2AA) stress. | mdpi.comresearchgate.net |
Development of Spectrofluorimetric Indicators and Biosensors based on Pyridoxal Derivatives
The pyridoxal scaffold has been effectively utilized in the design of spectrofluorimetric indicators and biosensors, particularly for the detection of metal ions. rhhz.netresearchgate.netscirp.orgtandfonline.com These sensors are typically Schiff base derivatives, where pyridoxal is condensed with another molecule to create a chemosensor that exhibits a change in its fluorescent properties upon binding to a specific analyte. rhhz.nettandfonline.com The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF) or inhibition of photoinduced electron transfer (PET). nih.govacs.org
Several pyridoxal-based fluorescent chemosensors have been developed for detecting biologically and environmentally important metal ions:
Copper (Cu²⁺): A sensor synthesized from pyridoxal and hydrazine (B178648) hydrate (B1144303) showed high selectivity for Cu²⁺, resulting in a visible color change from colorless to yellow and a quenching of its blue fluorescence. rhhz.net This probe was also successfully applied for bioimaging. rhhz.net Another probe, created by condensing pyridoxal hydrochloride with N,N-dimethylethylenediamine, also detected Cu²⁺ in methanol (B129727) with a detection limit of 10 μM and was used for imaging in HeLa cells.
Zinc (Zn²⁺) and Mercury (Hg²⁺): A dual-responsive probe based on a pyridoxal-AHMT (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) moiety was designed for the fluorescent detection of both Zn²⁺ and Hg²⁺ ions in a buffered aqueous solution. scirp.org Another chemosensor, formed by reacting pyridoxal with tris(hydroxymethyl)aminomethane (TRIS), demonstrated high selectivity and sensitivity for Zn²⁺ with a "turn-on" fluorescence response and a detection limit of 2.77 × 10⁻⁸ M. tandfonline.com This sensor was also used to detect zinc in HEK293 cell lines. tandfonline.com
Aluminum (Al³⁺): A chemosensor based on pyridoxal hydrazone was shown to have high sensitivity for Al³⁺ ions, operating through a CHEF effect with a detection limit of 6 × 10⁻⁷ M. nih.gov Other Schiff base probes have also been designed for Al³⁺ detection, often showing a "turn-on" fluorescence response upon binding. acs.org
These examples highlight the versatility of pyridoxal derivatives as a platform for creating selective and sensitive fluorescent probes for various analytes, with significant applications in environmental monitoring and cellular imaging. rhhz.nettandfonline.com
| Probe Derivative | Target Ion(s) | Sensing Mechanism | Detection Limit | Application | Reference |
|---|---|---|---|---|---|
| Pyridoxal hydrazide | Cu²⁺ | Colorimetric & Fluorescence Quenching | 0.08 mmol/L | Bioimaging | rhhz.net |
| Pyridoxal-AHMT Schiff base | Zn²⁺, Hg²⁺ | Fluorescence enhancement | Not specified | Bioimaging (A549 cells) | scirp.org |
| Pyridoxal-TRIS Schiff base | Zn²⁺ | Fluorescence "Turn-on" (CHEF) | 2.77 x 10⁻⁸ M | Bioimaging (HEK293 cells) | tandfonline.com |
| Pyridoxal hydrazone | Al³⁺ | Chelation Enhanced Fluorescence (CHEF) | 6.0 x 10⁻⁷ M | Aqueous solution sensing | nih.gov |
In Vitro Experimental Models for Studying Pyridoxal Reactivity and Biochemical Effects
In vitro experimental models are crucial for dissecting the specific reactivity and biochemical consequences of pyridoxal and its derivatives in controlled environments. These systems allow researchers to isolate variables and study interactions at the molecular level, providing insights that complement in vivo studies.
One area of investigation is the intestinal absorption of PLP. The first step in this process is hydrolysis by alkaline phosphatase. In vitro models have been essential for understanding how this hydrolysis is affected by various factors. For instance, studies using a cell-free in vitro system and in vivo perfused rat jejunal segments have demonstrated that the binding of PLP to proteins like albumin significantly inhibits its hydrolysis, particularly at neutral to alkaline pH (5.0-7.4). At lower pH values (3.0-4.0), PLP binding to albumin is negligible, and hydrolysis proceeds unimpeded. Further studies using these models showed that amino acids and oligopeptides, the products of protein digestion, also inhibit PLP hydrolysis in a concentration- and pH-dependent manner.
Another application of in vitro models is in structure-activity relationship studies. Pyridoxal 5'-phosphate has been used as a chemical modification probe to identify key amino acid residues in the sweet-tasting protein thaumatin (B217287). By reacting thaumatin with PLP at various molar ratios, researchers found that the covalent modification of lysine residues led to a significant alteration of its sensory properties, including a loss of sweetness and the generation of an astringent taste. These in vitro experiments implicated specific lysine residues as being crucial for the protein's sweet site.
In vitro models are also used to explore the biochemical effects of pyridoxal-related compounds on cellular components. For example, human erythrocytes are frequently used as a model to investigate oxidative stress. researchgate.net While some studies focus on pyridoxine (B80251), they provide a framework for how pyridoxal's effects could be tested. These models allow for the incubation of cells with an oxidant and the compound of interest, followed by measurement of markers like lipid peroxidation and protein carbonylation to assess protective effects. researchgate.net
Spectroscopic Characterization Techniques for Pyridoxal and its Research-Relevant Complexes (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry, EPR, X-ray Diffraction, Raman Spectroscopy)
A comprehensive suite of spectroscopic techniques is employed to characterize the structure, bonding, and electronic properties of pyridoxal, its derivatives (like Schiff bases), and its complexes with proteins and metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the synthesis of pyridoxal derivatives, such as Schiff bases formed with amino acids or other molecules. tandfonline.com For example, in the characterization of a pyridoxal-TRIS Schiff base chemosensor, ¹H NMR in DMSO-d₆ was used to identify the characteristic azomethine proton signal. tandfonline.com NMR is also used in conjunction with other techniques, like Raman spectroscopy, to investigate complex phenomena such as the laser-induced H/D exchange at the coenzyme's C4' atom when bound to aspartate aminotransferase in D₂O.
Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes of pyridoxal and its complexes, offering insights into bonding and structural changes. FT-IR is routinely used to confirm the formation of Schiff bases by identifying the C=N stretching frequency. Resonance Raman (RR) spectroscopy is particularly powerful for studying the cofactor within an enzyme active site. By exciting into the electronic absorption bands of the pyridoxal chromophore, the vibrational modes of the cofactor are selectively enhanced. RR studies on aspartate aminotransferase have provided evidence for the protonation state of the pyridine (B92270) nitrogen and have helped characterize enzyme-substrate intermediates.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to monitor the electronic transitions of the pyridoxal ring system. It is highly sensitive to the formation of Schiff bases and changes in the protonation state or local environment of the cofactor. rhhz.net For instance, the binding of PLP to the enzyme Y225F mutant of aspartate aminotransferase resulted in an anomalous UV spectrum, which was further investigated with Raman spectroscopy. In the development of chemosensors, UV-Vis is used to track the colorimetric changes that occur when a pyridoxal-based probe binds to a metal ion. rhhz.net
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of synthesized pyridoxal derivatives and for identifying PLP-binding proteins in proteomics workflows. rhhz.nettandfonline.com Techniques like electrospray ionization mass spectrometry (ESI-MS) are used to characterize new compounds. rhhz.net Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of pyridoxal after derivatization (e.g., silylation) and has been applied to identify covalently bound PLP in proteins following hydrolysis. The fragmentation patterns observed in MS provide structural confirmation.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is specific for studying species with unpaired electrons, making it ideal for characterizing pyridoxal complexes with paramagnetic metal ions like copper(II) (Cu²⁺) and vanadyl(IV) (VO²⁺). The technique provides information about the coordination geometry around the metal center and the nature of the metal-ligand bonding.
X-ray Diffraction: Single-crystal X-ray diffraction provides the definitive, atomic-resolution three-dimensional structure of pyridoxal-containing compounds and proteins. It has been used to determine the crystal structures of various pyridoxal kinases, the enzymes that phosphorylate pyridoxal. acs.org This technique reveals the precise interactions between the cofactor and the enzyme active site, providing a structural basis for understanding catalytic mechanisms and substrate specificity. acs.org
| Organism | Enzyme/Complex | Technique | Crystal System | Space Group | Resolution (Å) | Reference |
|---|---|---|---|---|---|---|
| Bacillus subtilis | Pyridoxal Kinase (thiD) in complex with ADP/Mg²⁺ | X-ray Diffraction | Tetragonal | P4₁2₁2 or P4₃2₁2 | 2.8 | acs.org |
| Plasmodium falciparum | Pyridoxal Kinase (PfPdxK) | X-ray Diffraction | Monoclinic | P2₁ | 2.0 | |
| Staphylococcus aureus | Alanine (B10760859) racemase in complex with a pyridoxal-6-phosphate derivative | X-ray Diffraction | Not specified | Not specified | Not specified | nih.gov |
Theoretical and Computational Investigations of Pyridoxal
Density Functional Theory (DFT) Studies on Pyridoxal (B1214274) Structure and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricate details of molecular structures and their electronic characteristics. In the context of pyridoxal, DFT studies have provided valuable insights into its geometry, conformational preferences, and electronic behavior, which are fundamental to understanding its biological activity.
Geometry Optimization and Solvent Effects on Pyridoxal Conformation
Computational studies have been employed to determine the most stable three-dimensional arrangement of the pyridoxal molecule. Geometry optimization calculations, often performed using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, have been conducted both in the gas phase and in the presence of solvents to mimic physiological conditions. urfu.ru For instance, it has been shown that the optimized structure of pyridoxal in water is energetically more favorable by 7.62 kcal/mol compared to its structure in the gas phase, highlighting the significant influence of the solvent environment on its conformation. urfu.ru
The presence of different functional groups in pyridoxal allows for various possible conformations. Torsional potential energy surface scans, which systematically rotate specific bonds, have been used to identify stable conformers. asianpubs.org These studies, often carried out at a high level of theory such as DFT/B3LYP/6-311G++(d,p), help in understanding the flexibility of the molecule and how it might adapt its shape upon interaction with other molecules. asianpubs.org The choice of solvent can also impact the conformational stability and the interactions within the molecule. For example, studies on pyridoxine (B80251), a related compound, have explored the effects of different solvents like water and methanol (B129727) on its thermodynamic properties and molecular interactions. ajol.inforesearcher.life These investigations reveal that parameters such as viscosity and dielectric constant of the solvent play a crucial role in the molecule's behavior in solution. ajol.inforesearcher.life
Analysis of Electronic and Optical Properties
DFT calculations are instrumental in elucidating the electronic and optical properties of pyridoxal. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's chemical reactivity and electronic transitions. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's excitability and its ability to participate in electron transfer processes. urfu.ruasianpubs.org
The optical properties, such as the absorption spectra, can be simulated using time-dependent DFT (TD-DFT). urfu.rugaussian.com These simulations can predict the wavelengths at which the molecule absorbs light, which is crucial for understanding its behavior when exposed to UV radiation and for interpreting experimental spectroscopic data. urfu.ruacs.org For instance, simulated absorption spectra at the TD-DFT/B3LYP/6–311++G(d,p) level can be compared with experimental results to validate the computational model. urfu.ru Furthermore, DFT can be used to calculate various global chemical reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. urfu.ru
Prediction of Acidity (pKa) Values and Reaction Energetics
The acidity of different functional groups in pyridoxal, represented by their pKa values, is critical for its catalytic function in many enzymatic reactions. uib.es Computational methods, particularly those based on DFT, have been developed to predict these pKa values with a high degree of accuracy. tdx.cat By calculating the free energies of the protonated and deprotonated forms of the molecule in solution, it is possible to estimate the pKa. Methodologies have been developed that can predict pKa values for carbon acids with an uncertainty comparable to experimental measurements. tdx.cat
DFT is also extensively used to study the energetics of reactions involving pyridoxal. This includes calculating the activation energies for various reaction steps, which helps in determining the reaction mechanism and the rate-limiting steps. acs.org For example, in the formation of a Schiff base between a pyridoxamine-analogue and carbonyl compounds, DFT calculations have shown that the dehydration of the carbinolamine intermediate is the rate-determining step. acs.org Similarly, the reaction enthalpies for different antioxidant mechanisms, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer–Proton Transfer (SET–PT), and Sequential Proton-Loss Electron-Transfer (SPLET), have been investigated using DFT to assess the antioxidant potential of pyridoxal and related compounds. researchgate.net
| Property | Computational Method | Finding | Reference |
| Geometry Optimization | DFT/B3LYP/6–311++G(d,p) | The optimized structure in water is 7.62 kcal/mol more favorable than in the gas phase. | urfu.ru |
| Conformational Analysis | Torsion potential energy surfaces scan (DFT/B3LYP/6-311G++(d,p)) | Identification of stable conformers of pyridoxine. | asianpubs.org |
| Optical Properties | TD-DFT/B3LYP/6–311++G(d,p) | Simulation of absorption spectra to understand UV behavior. | urfu.ru |
| pKa Prediction | DFT-based free energy calculations | Accurate prediction of pKa values for functional groups. | tdx.cat |
| Reaction Energetics | M06−2X functional | Dehydration of carbinolamine is the rate-determining step in Schiff base formation. | acs.org |
Molecular Dynamics and Docking Simulations of Pyridoxal-Macromolecule Interactions
Molecular dynamics (MD) and docking simulations are powerful computational techniques used to explore the interactions between small molecules like pyridoxal and large biological macromolecules such as proteins and enzymes. These methods provide atomic-level insights into the binding modes, stability, and dynamics of these complexes.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. urfu.ru This method has been used to study the interaction of pyridoxal with various proteins, including those from the SARS-CoV-2 virus and the monkeypox virus. urfu.ru Docking studies have suggested that pyridoxal can be active against several viral proteins, with a particularly strong interaction observed with the nonstructural protein 15 (endoribonuclease) of SARS-CoV-2. urfu.ru In the context of cancer therapy, virtual screening of large compound libraries followed by molecular docking has been employed to identify potential inhibitors of pyridoxal kinase (PDXK), an enzyme overexpressed in some cancers. tandfonline.comnih.gov
Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-protein complex over time. urfu.ru MD simulations provide a dynamic picture of the interactions, allowing for the analysis of parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the radius of gyration (Rg) to evaluate the stability of the complex. researchgate.net For instance, a 100 ns MD simulation was used to study the interaction of pyridoxal with nonstructural protein 15 of SARS-CoV-2, confirming the stability of the complex. urfu.ru Similarly, MD simulations have been used to assess the binding stability of potential inhibitors with pyridoxal kinase, providing valuable information for the design of new therapeutic agents. tandfonline.comnih.gov
| Simulation Type | Target Macromolecule | Key Findings | Reference(s) |
| Molecular Docking | SARS-CoV-2 and Monkeypox proteins | Pyridoxal shows potential activity, especially against nonstructural protein 15 (endoribonuclease). | urfu.ru |
| Molecular Docking | Pyridoxal Kinase (PDXK) | Identification of potential inhibitors for cancer therapy. | tandfonline.comnih.gov |
| Molecular Dynamics | Pyridoxal-nonstructural protein 15 (SARS-CoV-2) complex | Confirmed the stability of the binding interaction over a 100 ns simulation. | urfu.ru |
| Molecular Dynamics | PDXK-inhibitor complexes | Assessed the conformational stability and binding of potential anticancer agents. | tandfonline.comnih.gov |
Theoretical Studies on Pyridoxal Reactivity and Stability (e.g., Antioxidant Properties, Photolysis Pathways)
Theoretical and computational methods have been instrumental in elucidating the reactivity and stability of pyridoxal, particularly concerning its antioxidant properties and its behavior upon exposure to light (photolysis).
The photostability of pyridoxal and related compounds has also been a subject of theoretical investigation. acs.orgnih.gov Studies on pyridoxine, for example, have used DFT to explore different reaction pathways for its photolysis, including aromatic ring-opening and photodissociation. acs.orgnih.gov These calculations have revealed that while some pathways, like photolytic ring-opening, have high energy barriers, others are more favorable. acs.orgnih.gov For instance, the simultaneous dehydroxylation of the C4-bound hydroxymethyl group and dehydrogenation of the ring-bound hydroxyl group to form an ortho-quinone methide and water is a viable photolytic pathway upon UV exposure. acs.orgnih.gov These theoretical findings align well with experimental observations. acs.orgnih.gov
| Area of Study | Computational Method | Key Findings | Reference(s) |
| Antioxidant Properties | Density Functional Theory (DFT) | Pyridoxal is an efficient scavenger of HO• and NO₂• radicals in water. The anionic form is more potent. | nih.gov |
| Antioxidant Reaction Rates | DFT (M05-2X/6-311++G(d,p)) | Overall rate constants with HOO•, HO•, and NO₂• are 1.30 × 10⁴, 5.76 × 10⁹, and 1.43 × 10⁹ M⁻¹s⁻¹, respectively. | nih.gov |
| Photolysis Pathways | Time-Dependent DFT (TD-DFT) | UV exposure can lead to the formation of an ortho-quinone methide and water via a specific dehydroxylation and dehydrogenation pathway. | acs.orgnih.gov |
Future Directions in Pyridoxal Research
Elucidation of Undiscovered Pyridoxal-Dependent Enzymatic Functions and Regulatory Networks
A significant frontier in pyridoxal (B1214274) research lies in the identification and characterization of novel PLP-dependent enzymes and their roles in cellular regulation. embopress.orgembopress.org Many genes encoding PLP-dependent enzymes remain functionally unclassified, suggesting a wealth of undiscovered catalytic activities. embopress.orgembopress.org Functional genomics efforts are anticipated to be instrumental in uncovering these novel enzymes and their associated metabolic pathways. embopress.orgembopress.org For instance, a substantial portion of PLP-dependent proteins in organisms like Bacillus subtilis are still poorly characterized, representing a promising area for future discovery. frontiersin.org
The inherent catalytic promiscuity of PLP-dependent enzymes, where a single enzyme can catalyze multiple reactions, further complicates functional assignment based on sequence alone and suggests that the metabolic capabilities of organisms are broader than a simple gene count would indicate. embopress.orgembopress.org It is also possible that some known PLP-dependent enzymes, such as PuCBL, may have additional, yet undiscovered, physiological roles. researchgate.net
Beyond individual enzyme function, research is beginning to uncover complex regulatory networks involving PLP. microbiologyresearch.org Proteins that bind PLP but lack enzymatic activity are emerging as key players in controlling the homeostasis of this vital coenzyme. oup.comnih.gov In plants, for example, PLP homeostasis proteins (PLPHPs) are crucial for managing PLP levels, and imbalances can negatively impact key processes like nitrogen metabolism and stress resistance. oup.com Furthermore, ceRNA regulatory networks involving lncRNAs, miRNAs, and mRNAs have been implicated in the regulation of vitamin metabolism, including pyridoxal phosphate (B84403), in the context of diseases like tuberculosis. nih.gov The discovery of PLP-dependent transcription factors, such as those in the MocR-subfamily in bacteria, reveals a direct link between PLP levels and the regulation of gene expression for pathways involved in PLP metabolism and the utilization of compounds like GABA and taurine. microbiologyresearch.org
Rational Design and Synthesis of Advanced Pyridoxal-Derived Chemical Probes and Catalysts for Specific Biochemical Applications
The development of novel chemical tools derived from pyridoxal is a rapidly advancing area with significant potential for both basic research and biotechnology. researchgate.netnih.gov Inspired by activity-based protein profiling, researchers have designed and synthesized functionalized pyridoxal probes. researchgate.netnih.gov These probes, often featuring small chemical tags like alkynes, can be taken up by cells, phosphorylated into their active PLP form, and incorporated into PLP-dependent enzymes. researchgate.netnih.gov This strategy allows for the proteomic identification and characterization of the "PLPome," the complete set of PLP-dependent enzymes in a cell or organism. researchgate.net Tailored probes with modifications at various positions on the pyridoxal scaffold have enhanced the ability to map PLP-dependent enzymes in a variety of bacterial pathogens, including challenging Gram-negative strains. nih.govtum.de
Beyond probes for proteomic analysis, there is growing interest in designing pyridoxal-derived molecules for other applications. This includes the creation of new low molecular weight gelators and chemosensors for the selective detection of ions like cyanide, fluoride, silver, and mercury. rsc.orgrsc.org Furthermore, the synthesis of chiral pyridoxal analogs holds promise for their use as catalysts in stereospecific non-enzymatic reactions, mimicking the catalytic power of PLP-dependent enzymes in a synthetic context. researchgate.netacs.org The development of such synthetic catalysts could have broad applications in organic synthesis and the production of valuable chiral compounds. google.com
The engineering of PLP-dependent enzymes themselves to create novel biocatalysts is another key area of future research. nih.gov By exploiting the intrinsic catalytic promiscuity of the PLP cofactor within the framework of existing enzyme structures, new catalytic functions can be developed for the asymmetric synthesis of chiral compounds, such as unnatural amino acids. nih.gov
Integration of Advanced Computational Methodologies with High-Throughput Experimental Mechanistic Studies
The synergy between computational modeling and high-throughput experimental techniques is set to revolutionize our understanding of pyridoxal-dependent enzymes. digitellinc.com Computational approaches, including quantum mechanics/molecular mechanics (QM/MM) calculations, molecular docking, and molecular dynamics simulations, are becoming increasingly powerful tools for investigating the intricate catalytic mechanisms and structural features of these enzymes. digitellinc.comtesisenred.netresearchgate.net These methods allow for the detailed analysis of enzyme-substrate interactions, the identification of key catalytic residues, and the prediction of the effects of mutations on enzyme function. digitellinc.com For example, computational studies have been used to elucidate the catalytic mechanism of histidine decarboxylase and to understand how PLP-dependent enzymes control reaction specificity by favoring particular protonation states of the cofactor. tesisenred.netresearchgate.net
The integration of these computational strategies with high-throughput screening (HTS) methods offers a powerful platform for enzyme engineering and inhibitor discovery. nih.govplos.org HTS assays have been developed to screen large compound libraries for inhibitors of PLP-dependent enzymes, such as alanine (B10760859) racemase from Mycobacterium tuberculosis, leading to the identification of novel, non-substrate analog inhibitors. plos.org Furthermore, novel HTS platforms, like the direct enzymatic evaluation platform (DEEP), have been created to fine-tune the incorporation of PLP to enhance the biomass and activity of PLP-dependent enzymes for biotechnological applications, such as the production of cadaverine. nih.gov The development of rapid and sensitive colorimetric assays further facilitates the high-throughput screening of transaminases. rsc.org
Looking ahead, the combination of computational-aided enzyme design with HTS will accelerate the development of more efficient and robust biocatalysts for a wide range of applications in the chemical, pharmaceutical, and biotechnological sectors. digitellinc.comucl.ac.ukfrontiersin.org This integrated approach will enable the rational engineering of PLP-dependent enzymes with altered substrate specificity and catalytic activity.
Evolutionary and Comparative Biochemical Perspectives on Pyridoxal-Dependent Systems
Understanding the evolutionary history of PLP-dependent enzymes provides crucial insights into their functional diversity and the fundamental principles governing their catalytic mechanisms. nih.govnih.gov Despite their wide range of functions, all structurally characterized PLP-dependent enzymes belong to a small number of distinct structural fold-types, suggesting independent evolutionary origins. embopress.orgembopress.org The intricate evolutionary relationships among these enzymes, a consequence of their shared mechanistic features, make functional assignment based on sequence alone challenging. embopress.orgembopress.org
Phylogenetic analysis is a key tool for tracing the evolutionary relationships of PLP-dependent enzymes. oup.comnih.govcapes.gov.br Such analyses have revealed that the functional specialization of most B6 enzymes likely occurred before the last universal common ancestor. nih.gov Comparative genomics allows for the reconstruction of regulons for PLP-dependent transcription factors across numerous bacterial genomes, shedding light on the evolution of regulatory networks. microbiologyresearch.org Furthermore, comparing active site structures has proven to be a valuable method for inferring evolutionary relationships based on functional similarity, even among distantly related proteins with low sequence identity. nih.gov
Comparative studies of PLP-dependent enzymes from different organisms and pathways offer a window into how new enzymatic functions evolve. For instance, the comparison of prokaryotic and eukaryotic enzymes has helped identify residues that determine substrate preferences. mdpi.com By studying enzymes with the same catalytic activity but different evolutionary origins, such as desulphydrases in bacteria, researchers can understand how similar functions have arisen independently. embopress.orgembopress.org The discovery of different biosynthetic pathways for PLP, one dependent on deoxyxylulose 5-phosphate (DXP) and one that is DXP-independent, highlights the evolutionary adaptability of vitamin B6 metabolism. wikipedia.orgcaister.com These evolutionary and comparative perspectives are not only fundamental to our understanding of biochemistry but also provide a framework for engineering novel enzymes with desired properties. biorxiv.org
Q & A
Q. How should researchers address variability in fluorescence-based pyridoxal binding assays?
- Methodological Answer : Normalize fluorescence intensity to internal controls (e.g., buffer-only samples). Triplicate measurements under standardized pH (7.4) and temperature (25°C) conditions minimize noise. Data fitting via nonlinear regression (e.g., GraphPad Prism) validates 1:2 binding models, with R² > 0.98 indicating robustness .
Q. What statistical frameworks are recommended for metabolomic studies of pyridoxal-related pathways?
- Methodological Answer : Use MetaboAnalyst 4.0 for multivariate analysis (PCA, PLS-DA) of vitamer levels. Pairwise t-tests with false discovery rate (FDR) correction (q < 0.05) identify significant changes in mutants or treatment groups. Raw data (e.g., .mzXML files) are deposited in public repositories (e.g., MetaboLights) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
